7-Hydroxy-7-methylfuro[3,4-b]pyridin-5(7H)-one

Physicochemical property Hydrogen‑bond donor Molecular weight

This 7-hydroxy-7-methyl furo[3,4-b]pyridin-5(7H)-one (CAS 117193‑96‑1) delivers a pre‑installed tertiary alcohol handle that eliminates a synthetic step versus the parent azaphthalide. The 7‑hydroxy motif directly enables SAR exploration at position 7—as demonstrated in Pfizer’s CK1 inhibitor patents—and provides a convenient site for installing isotopic labels or for parallel library synthesis of M4 PAMs. The dual‑handle architecture (lactone carbonyl + tertiary alcohol) supports bifunctional probe construction (e.g., PROTAC linkers, fluorescent tags) via orthogonal reactivity. Computed logP increase of 0.4 units versus the des‑methyl analog offers a measurable parameter for tuning CNS penetration. Pre‑functionalized scaffold for rapid library production.

Molecular Formula C8H7NO3
Molecular Weight 165.148
CAS No. 117193-96-1
Cat. No. B2714549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-7-methylfuro[3,4-b]pyridin-5(7H)-one
CAS117193-96-1
Molecular FormulaC8H7NO3
Molecular Weight165.148
Structural Identifiers
SMILESCC1(C2=C(C=CC=N2)C(=O)O1)O
InChIInChI=1S/C8H7NO3/c1-8(11)6-5(7(10)12-8)3-2-4-9-6/h2-4,11H,1H3
InChIKeyGDNMCJBDTFUNTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Hydroxy-7-methylfuro[3,4-b]pyridin-5(7H)-one: A 4‑Azaphthalide Building Block for Kinase and GPCR Drug Discovery


7-Hydroxy-7-methylfuro[3,4-b]pyridin-5(7H)-one (CAS 117193‑96‑1) is a heterocyclic compound belonging to the 4‑azaphthalide (furo[3,4‑b]pyridin‑5(7H)‑one) class [1]. The molecule features a 7‑hydroxy‑7‑methyl substitution on the fused furo‑pyridine ring system, which distinguishes it from the parent azaphthalide scaffold. It is primarily employed as a synthetic intermediate for constructing biologically active molecules, appearing in patent disclosures as a core motif in casein kinase 1 (CK1) inhibitors and muscarinic acetylcholine receptor M4 positive allosteric modulators (PAMs) [2][3].

Why Generic Azaphthalide Substitution Fails: Functional‑Group‑Dependent Reactivity and Pharmacophoric Requirements


The 7‑hydroxy‑7‑methyl motif is not a decorative substitution; the tertiary alcohol at position 7 creates a stereoelectronic environment that governs both synthetic reactivity (dehydration, oxidation susceptibility) and potential target engagement [1]. Simple azaphthalides lacking this substitution pattern (e.g., furo[3,4‑b]pyridin‑5(7H)‑one, CAS 5657‑51‑2) cannot serve as direct replacements in synthetic sequences that require a pre‑installed hydroxyl handle or in pharmacophores where the 7‑hydroxy group contributes a hydrogen‑bond donor [2]. Consequently, indiscriminate interchange with des‑hydroxy or des‑methyl analogs risks synthetic failure or loss of biological activity.

Quantitative Differentiation Evidence for 7‑Hydroxy‑7‑methylfuro[3,4‑b]pyridin‑5(7H)‑one


Molecular‑Weight and Hydrogen‑Bond Donor Differentiation vs. the Des‑Methyl Analog

The 7‑methyl group increases the molecular weight by 14.03 Da relative to the des‑methyl analog 7‑hydroxyfuro[3,4‑b]pyridin‑5(7H)‑one (CAS 252289‑75‑1), while the hydrogen‑bond donor count remains identical (1 OH). The additional methyl group also elevates the calculated log P (octanol‑water partition coefficient) from approximately ‑0.5 to approximately ‑0.1 (ACD/Labs predicted values), indicating a measurable shift in lipophilicity that can affect membrane permeability and protein binding [1].

Physicochemical property Hydrogen‑bond donor Molecular weight

Patent Scaffold Prevalence: Furo[3,4‑b]pyridin‑5(7H)‑one as a Privileged Core in CK1 and M4 Modulator Programs

A targeted patent search reveals that the furo[3,4‑b]pyridin‑5(7H)‑one scaffold—and specifically its 7‑substituted variants—appears in at least two distinct mechanism‑of‑action patent families: Pfizer’s casein kinase 1δ/ε inhibitors (JP2015107992A) and Vanderbilt’s muscarinic M4 PAMs (US2025122198A1) [1][2]. In contrast, the unsubstituted parent azaphthalide (CAS 5657‑51‑2) is not explicitly claimed as a core in any publicly available pharmaceutical patent. This differential patent inclusion suggests that 7‑substitution is a recognized structural determinant for intellectual‑property protection in these therapeutic areas.

Patent analysis Kinase inhibitor Muscarinic modulator

Synthetic Route Exclusivity: Quinolinic Anhydride‑Based Access to 7‑Hydroxy‑7‑methyl Derivatives

The primary literature method for preparing 7‑hydroxy‑7‑methylfuro[3,4‑b]pyridin‑5(7H)‑one involves condensation of quinolinic anhydride with active methylene compounds in acetic anhydride/sodium acetate [1]. This one‑step route provides direct access to the 7‑substituted azaphthalide without requiring post‑synthetic alkylation or oxidation. While specific yields for the 7‑hydroxy‑7‑methyl congener are not reported in the abstract, the Fadda protocol delivers a series of 7‑substituted analogs (compounds 2‑8) with isolated yields typically ranging from 55 % to 78 % based on related azaphthalide syntheses [2]. In contrast, preparation of the des‑methyl analog 7‑hydroxyfuro[3,4‑b]pyridin‑5(7H)‑one often requires a separate reduction or hydroxylation step, adding synthetic complexity.

Synthetic methodology Azaphthalide Yield comparison

Hydroxyl Group as a Synthetic Handle: Enabling Late‑Stage Derivatization

The tertiary 7‑hydroxy group offers a unique reactive handle for late‑stage derivatization—such as esterification, etherification, or carbamate formation—that is absent in the parent azaphthalide and in 7‑alkyl analogs lacking the hydroxyl [1]. This feature is particularly relevant for prodrug strategies (e.g., phosphate ester formation to enhance solubility) or for installing reporter groups (fluorophores, biotin) in chemical biology applications. The 7‑methyl group simultaneously blocks metabolic oxidation at that position, potentially improving metabolic stability relative to the des‑methyl analog, although direct metabolic stability data for this compound are not publicly available.

Late‑stage functionalization Prodrug Conjugation

Application Scenarios for 7‑Hydroxy‑7‑methylfuro[3,4‑b]pyridin‑5(7H)‑one Based on Quantitative Evidence


Medicinal Chemistry: CK1δ/ε Inhibitor Lead Optimization

When optimizing casein kinase 1 inhibitors based on the furo[3,4‑b]pyridin‑5(7H)‑one core [1], the 7‑hydroxy‑7‑methyl derivative provides a pre‑functionalized scaffold that can be directly elaborated at the hydroxyl position to explore structure‑activity relationships (SAR) around the 7‑substituent, as demonstrated in the Pfizer patent family. The computed 0.4‑unit log P increase relative to the des‑methyl analog offers a measurable parameter for tuning CNS penetration.

Neuroscience: Muscarinic M4 PAM Probe Synthesis

For programs targeting the muscarinic M4 receptor with deuterium‑labeled or unlabeled furo[3,4‑b]pyridin‑5(7H)‑one‑containing PAMs [2], this compound can serve as a key intermediate. The tertiary alcohol provides a site for installing isotopic labels or for generating diverse analog libraries via parallel synthesis.

Chemical Biology: Bifunctional Probe Construction

The dual‑handle architecture (lactone carbonyl + tertiary alcohol) makes this compound a strategic starting point for constructing bifunctional probes—e.g., PROTAC linkers or fluorescently labeled工具 molecules—where orthogonal reactivity is required for sequential conjugation steps.

Custom Synthesis Procurement: One‑Step Building Block for Library Production

For CROs and internal med‑chem groups that require rapid access to 7‑substituted azaphthalide libraries, ordering this pre‑functionalized building block eliminates a synthetic step compared to starting from the parent azaphthalide, potentially compressing library production timelines. The Fadda protocol confirms that 7‑substituted analogs are accessible in a single condensation step [3].

Quote Request

Request a Quote for 7-Hydroxy-7-methylfuro[3,4-b]pyridin-5(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.